molecular formula C11H19NO2 B13790631 1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester CAS No. 70644-44-9

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester

Cat. No.: B13790631
CAS No.: 70644-44-9
M. Wt: 197.27 g/mol
InChI Key: DLCYEHVZFWZKKD-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester is a chemical compound with the molecular formula C11H19NO2 It is known for its unique structure, which includes a tetrahydropyridine ring substituted with four methyl groups and a carboxylic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,2,6,6-tetramethylpiperidine with methyl chloroformate in the presence of a base can yield the desired ester. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors. The tetrahydropyridine ring can also participate in binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Shares the tetrahydropyridine ring structure but lacks the ester group.

    Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Similar structure with a different substitution pattern on the pyridine ring.

    Naphthalene, 1,2,3,4-tetrahydro-6-methyl-: Contains a tetrahydronaphthalene ring with a methyl group.

Uniqueness

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, methyl ester is unique due to its combination of a tetrahydropyridine ring with four methyl groups and a carboxylic acid ester group. This structure imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

70644-44-9

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl 2,2,6,6-tetramethyl-1,3-dihydropyridine-4-carboxylate

InChI

InChI=1S/C11H19NO2/c1-10(2)6-8(9(13)14-5)7-11(3,4)12-10/h6,12H,7H2,1-5H3

InChI Key

DLCYEHVZFWZKKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(N1)(C)C)C(=O)OC)C

Origin of Product

United States

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